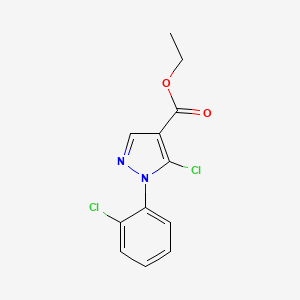

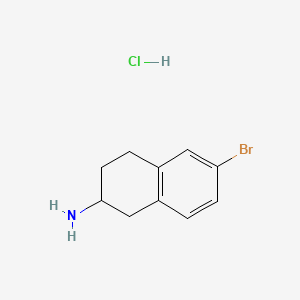

![molecular formula C14H8F3NO B595425 2-[4-(Trifluoromethoxy)phenyl]benzonitrile CAS No. 1365271-76-6](/img/structure/B595425.png)

2-[4-(Trifluoromethoxy)phenyl]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[4-(Trifluoromethoxy)phenyl]benzonitrile” is a chemical compound with the molecular formula C14H8F3NO . It is used in various applications and research .

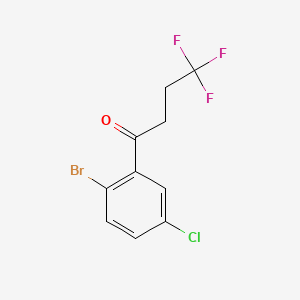

Molecular Structure Analysis

The molecular structure of “2-[4-(Trifluoromethoxy)phenyl]benzonitrile” consists of a benzonitrile group attached to a phenyl group with a trifluoromethoxy substituent . The InChI key for this compound is UQWWIGDRUFQCAJ-UHFFFAOYSA-N .Scientific Research Applications

Electrochromic Devices

“2-[4-(Trifluoromethoxy)phenyl]benzonitrile” is used in the synthesis of polydithienylpyrroles , which are promising anodic materials for electrochromic devices . These devices can change their color when a voltage is applied, making them useful in applications like smart windows, auto-dimming mirrors, and energy storage devices .

Pharmaceutical Intermediate

This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients.

Synthesis of Diphenylthioethers

“2-[4-(Trifluoromethoxy)phenyl]benzonitrile” is used in the synthesis of diphenylthioethers . Diphenylthioethers are a class of organic compounds that have potential applications in various fields, including medicinal chemistry and materials science.

Synthesis of Fluvoxamine

This compound is a key intermediate in the synthesis of fluvoxamine , a medication used for the treatment of obsessive-compulsive disorder (OCD), anxiety disorders, and major depressive disorder.

Nickel-Catalyzed Arylcyanation Reaction

“2-[4-(Trifluoromethoxy)phenyl]benzonitrile” participates in nickel-catalyzed arylcyanation reaction of 4-octyne . This reaction is a type of cross-coupling reaction, which is widely used in organic synthesis to create new carbon-carbon bonds.

FDA-Approved Drugs

The trifluoromethyl group in “2-[4-(Trifluoromethoxy)phenyl]benzonitrile” is found in many FDA-approved drugs . For example, the drug sorafenib, used for the therapy of advanced hepatocellular carcinoma (primary liver cancer), contains this group .

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s suggested that the presence of the -cf3 group could potentially lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It’s known that the compound participates in nickel-catalyzed arylcyanation reactions .

Result of Action

It’s suggested that the compound could potentially improve drug potency toward reverse transcriptase enzyme inhibition .

properties

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO/c15-14(16,17)19-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWWIGDRUFQCAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742852 |

Source

|

| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1365271-76-6 |

Source

|

| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B595346.png)

![6H-[1,3]Oxazolo[3',4':1,2]pyrrolo[3,4-d][1,2,3]triazole](/img/structure/B595360.png)

![N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide](/img/structure/B595365.png)